2,4,4-Trimethyl-1-pentene
Overview
Description
2,4,4-Trimethyl-1-pentene is a α -alkene. It is the main dimeric product of isobutene. Ozonolysis of this compound has been investigated in a flow reactor under pseudo-first-order conditions. Hydrocracking (HCG) of this compound has been employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts. Liquid phase oxidation of this compound with molecular xygen afforded epoxides and hydrogen peroxides.
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.
Scientific Research Applications
Synthesis Using Molecular Sieve : Diisobutylene can be synthesized using molecular sieve catalysis. The study found that using a self-made R2 catalyst at 180 °C and a mass airspeed of 3h^-1 resulted in an 80% conversion of isobutylene and 90% selectivity for diisobutylene (Zhang Hong-yu, 2006).
Homogeneous Charge Compression Ignition (HCCI) : Diisobutylene has been studied for its high-pressure autoignition characteristics in combination with toluene and isooctane. It was observed that a small addition of diisobutylene to toluene can significantly enhance reactivity (Gaurav Mittal & C. Sung, 2008).
Autoignition Behavior in Engines : The blending of diisobutylene with hydrocarbons like n-heptane and isooctane influences the autoignition behavior in engines. The addition of diisobutylene to these fuels results in altered ignition characteristics (Dongil Kang et al., 2014).
Neutron Scattering Studies : Diisobutylene maleic acid (DIBMA) has been used to solubilize and purify membrane proteins into nanodiscs for neutron scattering studies. This demonstrates its potential as a “stealth” membrane mimetic for studying membrane proteins (R. Guo et al., 2020).
Living Oligomerization of Isobutylene : Research has explored the use of diisobutylene hydrochloride for the living isobutylene oligomerization. This process follows second-order kinetics and allows for the detection of individual oligomers (M. Roth et al., 1997).
Combustion Process in HCCI Engines : Studies have analyzed the combustion characteristics of diisobutylene in HCCI engines. It was found that diisobutylene shows a single-stage autoignition and the ignition delay depends on the proportions of its isomers (W. Ying, 2012).
Ignition Delay in Gasoline Surrogates : Research on diisobutylene-containing gasoline surrogates has demonstrated the dependence of ignition delay on temperature and the inhibitive effects of exhaust gas recirculation (EGR) on reactivity (Hua Li et al., 2019).
Oxidation Modeling in Gasoline : A study examined the addition of diisobutylene in ternary mixtures of toluene and primary reference fuels for gasoline oxidation modeling. This resulted in a kinetic model that reflects the molecular-structure class composition and octane numbers of target gasoline (J. Andrae & T. Kovács, 2016).
Exhaust Composition in Engine Combustion : Diisobutylene's combustion in engines and the resulting chemical composition of exhaust at different air-fuel ratios were studied. The findings provide insights into the specific hydrocarbon products produced during its combustion (J. Ninomiya & A. Golovoy, 1969).
Biomaterial Research : Polyisobutylene, a derivative of isobutylene which can be synthesized from diisobutylene, has been studied for its potential in biomaterials. Research has focused on its unique properties and potential applications in surface modification and biocompatibility studies (J. Puskas et al., 2004).
Safety and Hazards
Diisobutylene is highly flammable and can cause central nervous system depression . It is harmful to the lungs if swallowed and very toxic to the environment . It may cause drowsiness or dizziness . It may also cause respiratory irritation and skin irritation .
Relevant Papers
One relevant paper discusses the use of styrene maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers as an alternative to traditional detergent extraction of integral membrane proteins . Another paper investigates the low-temperature oxidation chemistry of 2,4,4-trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether (DME) .
Mechanism of Action
Target of Action
Diisobutylene is an acyclic alkene . It is primarily used in the extraction of integral membrane proteins . These proteins are abundant in cells and play key sensory and regulatory roles .
Mode of Action
Diisobutylene, composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene , interacts with its targets by inserting into the membrane . This interaction allows it to extract membrane proteins along with lipids .
Biochemical Pathways
The extraction of membrane proteins by diisobutylene affects the biochemical pathways associated with these proteins . The proteins, residing in their natural lipid environment, can maintain their proper folding and stability .
Pharmacokinetics
Its physical properties such as boiling point (101-103 °c) and density (0716 g/mL at 20 °C) have been reported .
Result of Action
The result of diisobutylene’s action is the formation of native nanodiscs made by poly (styrene co -maleic anhydride) derivatives . These nanodiscs allow for proteins to reside in the natural lipid environment .
Action Environment
The action of diisobutylene can be influenced by environmental factors. For instance, the extraction efficiency of membrane proteins can be affected by the composition of the membrane
Properties
IUPAC Name |
2,4,4-trimethylpent-1-ene | |
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InChI |
InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
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InChI Key |
FXNDIJDIPNCZQJ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H16, Array | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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DSSTOX Substance ID |
DTXSID4026765 | |
Record name | 2,4,4-Trimethyl-1-pentene | |
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Molecular Weight |
112.21 g/mol | |
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Physical Description |
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | 1-Pentene, 2,4,4-trimethyl- | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Boiling Point |
214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Flash Point |
35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C) | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Solubility |
Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Density |
0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7 | |
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Vapor Density |
3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10 | |
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Color/Form |
Colorless liquid | |
CAS No. |
25167-70-8, 107-39-1 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N69L73ADVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-136.3 °F (USCG, 1999), -93.5 °C, -93 °C | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.